molecular formula C20H24N6O3 B6436854 3-{[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one CAS No. 2549025-33-2

3-{[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one

Cat. No. B6436854
CAS RN: 2549025-33-2
M. Wt: 396.4 g/mol
InChI Key: NTRKBSAXENKGHI-UHFFFAOYSA-N
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Description

DMTMM is an organic triazine derivative that is commonly used for the activation of carboxylic acids, particularly for amide synthesis . Amide coupling is one of the most common reactions in organic chemistry, and DMTMM is one reagent used for that reaction .


Synthesis Analysis

DMTMM is prepared by the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM). It was first reported in 1999 . CDMT spontaneously reacts with NMM to form the quaternary ammonium chloride salt of DMTMM .


Molecular Structure Analysis

The molecular formula of DMTMM is C10H17ClN4O3, and its molar mass is 276.72 g/mol .


Chemical Reactions Analysis

DMTMM has been used to synthesize other carboxylic functional groups such as esters and anhydrides, in addition to amides . The synthesis of each carboxylic derivative is similar, relying on the activation of the starting carboxylic acid followed by nucleophilic attack by another molecule .


Physical And Chemical Properties Analysis

DMTMM is a solid at 20°C and should be stored at temperatures below 0°C . It is hygroscopic and heat sensitive .

Mechanism of Action

Target of Action

Similar compounds are known to target carboxylic acids, particularly for amide synthesis .

Mode of Action

The compound operates through a typical mechanism to form carboxylic acid derivatives. First, the carboxylic acid reacts with the compound to form the active ester, releasing a molecule of N -methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .

Biochemical Pathways

The compound mediates amidation reactions in alcohol and aqueous solutions . This process involves the condensation of carboxylic acids and amines to form corresponding amides . It can also facilitate the esterification of carboxylic acids with alcohols to form corresponding esters .

Pharmacokinetics

It’s known that the reactions proceed under atmospheric conditions without drying of the solvent . This suggests that the compound may have good solubility and could potentially be absorbed and distributed in the body effectively.

Result of Action

The compound mediates the formation of amides and esters from carboxylic acids . These reactions are fundamental in organic chemistry and biochemistry, playing a crucial role in the synthesis of proteins and other biological molecules.

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature, pH, and the presence of other substances. For instance, the compound is known to operate under atmospheric conditions . Furthermore, the compound is stable and should be stored in a dry place, protected from light, at temperatures less than or equal to -20°C .

Safety and Hazards

DMTMM can cause damage to the skin and eyes and may be toxic if ingested . Protective gloves, lab coats, and eye protection should be employed to reduce exposure while using DMTMM . DMTMM should be stored at -20 °C and kept dry .

properties

IUPAC Name

3-[[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3/c1-13-21-16-7-5-4-6-15(16)17(27)26(13)12-14-8-10-25(11-9-14)18-22-19(28-2)24-20(23-18)29-3/h4-7,14H,8-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRKBSAXENKGHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)C4=NC(=NC(=N4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one

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